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Abstract
The tragic outcome of the Phase I clinical trial of BIA 10-2474, a fatty acid amide hydrolase

(FAAH) inhibitor, serves as a stark reminder of the critical importance of comprehensive off-

target profiling in drug development. This technical guide provides an in-depth analysis of the

off-target effects of BIA 10-2474, summarizing the key quantitative data, detailing the

experimental methodologies used to identify these interactions, and visualizing the implicated

signaling pathways. The evidence strongly suggests that the severe adverse neurological

events observed in the clinical trial were not a class effect of FAAH inhibitors but were instead

attributable to the unique and promiscuous off-target activity of the BIA 10-2474 molecule.[1]

Introduction: The BIA 10-2474 Clinical Trial
BIA 10-2474 was developed by the Portuguese pharmaceutical company Bial-Portela & Ca.

S.A. as a long-acting inhibitor of fatty acid amide hydrolase (FAAH). The intended therapeutic

application was for conditions that could benefit from elevated levels of the endocannabinoid

anandamide, such as anxiety and chronic pain.[2] In January 2016, a Phase I clinical trial in

Rennes, France, was halted after causing the death of one healthy volunteer and severe

neurological damage in four others.[2][3] The adverse events were characterized by

hemorrhagic and necrotic brain lesions.[3] Prior to the severe adverse events in the 50 mg

multiple ascending dose cohort, 84 volunteers had received lower doses of BIA 10-2474
without serious complications.[2][3] Investigations by regulatory agencies, including the U.S.
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Food and Drug Administration (FDA), concluded that the toxicity was specific to BIA 10-2474
and not a general characteristic of FAAH inhibitors.[2]

On-Target and Off-Target Inhibition Profile
Subsequent investigations revealed that BIA 10-2474's toxicity was likely due to its

engagement with multiple unintended biological targets, particularly at the higher doses used in

the clinical trial.[1] While BIA 10-2474 does inhibit its intended target, FAAH, it also interacts

with a number of other serine hydrolases and potentially other enzyme classes.

Quantitative Analysis of Target and Off-Target Inhibition
The primary method used to elucidate the off-target profile of BIA 10-2474 was activity-based

protein profiling (ABPP). This technique allows for the assessment of enzyme activity directly in

complex biological samples. The following tables summarize the in situ half-maximal inhibitory

concentrations (IC50) of BIA 10-2474 and its primary metabolite, BIA 10-2639, against its

intended target (FAAH) and several identified off-targets. For comparison, data for the more

selective FAAH inhibitor, PF-04457845, which has a better safety profile, is also included.

Table 1: In Situ Inhibitory Potency (IC50, µM) of BIA 10-2474 and its Metabolite against Human

Serine Hydrolases

Target Enzyme BIA 10-2474 BIA 10-2639 PF-04457845

FAAH 0.05 - 0.07 ~0.1 ~0.004 - 0.007

FAAH2 >10 >10 ~1

ABHD6 ~1 ~1 >10

CES1 ~5 ~5 >10

CES2 ~1 ~1 >10

PNPLA6 ~10 (24h incubation) ~10 (24h incubation) >10 (24h incubation)

Data compiled from studies utilizing gel-based activity-based protein profiling of recombinantly

expressed human serine hydrolases in HEK293T cells.
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Table 2: Overview of Key Off-Target Enzymes and their Functions

Off-Target Enzyme Enzyme Class Primary Function
Potential
Consequence of
Inhibition

FAAH2 Serine Hydrolase
Hydrolysis of N-

acylethanolamines
Altered lipid signaling

ABHD6 Serine Hydrolase

Regulation of 2-

arachidonoylglycerol

(2-AG) signaling

Dysregulation of

endocannabinoid

signaling

CES1, CES2 Carboxylesterases

Drug and xenobiotic

metabolism, lipid

metabolism

Altered drug

metabolism, lipid

accumulation

PNPLA6

Patatin-like

phospholipase

domain-containing

protein 6

Phospholipase,

regulation of lipid

metabolism

Neurotoxicity,

disruption of neuronal

lipid homeostasis

Experimental Methodologies
The identification of BIA 10-2474's off-targets was primarily achieved through competitive

activity-based protein profiling (ABPP).

Competitive Activity-Based Protein Profiling (ABPP)
Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes. In a

competitive experiment, a biological sample (e.g., cell lysate or intact cells) is pre-incubated

with the inhibitor of interest (BIA 10-2474). A broad-spectrum activity-based probe for a specific

enzyme class (e.g., serine hydrolases) is then added. If the inhibitor binds to a particular

enzyme, it will block the binding of the probe. The enzymes that are targeted by the inhibitor

can then be identified by a decrease in probe labeling compared to a control sample.

Workflow:
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Sample Preparation: Human cell lines (e.g., HEK293T, SW620) or primary neurons are

cultured under standard conditions.

Inhibitor Incubation: Intact cells or cell lysates are treated with varying concentrations of BIA
10-2474, its metabolites, or a control vehicle (e.g., DMSO) for a specified duration (e.g., 4 to

24 hours).

Probe Labeling: A fluorescently tagged or biotinylated activity-based probe targeting serine

hydrolases (e.g., fluorophosphonate-based probes) is added to the samples.

Detection and Analysis:

Gel-Based ABPP: For fluorescently tagged probes, proteins are separated by SDS-PAGE,

and labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in

fluorescence intensity of a protein band in the inhibitor-treated sample indicates target

engagement.

Mass Spectrometry-Based ABPP: For biotinylated probes, labeled proteins are enriched

using streptavidin beads. The enriched proteins are then digested, and the resulting

peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-

MS).

Signaling Pathways and Mechanisms of Toxicity
The off-target inhibition of several key enzymes by BIA 10-2474 is believed to have contributed

to the observed neurotoxicity by disrupting critical lipid signaling pathways.

Disruption of Endocannabinoid and Lipid Signaling
The inhibition of ABHD6, in addition to FAAH, can lead to a more profound and widespread

dysregulation of the endocannabinoid system. Furthermore, the inhibition of carboxylesterases

(CES1, CES2) and PNPLA6 can disrupt lipid homeostasis, which is crucial for neuronal

function and integrity.
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Caption: On- and off-target effects of BIA 10-2474.

Experimental Workflow for Off-Target Identification
The process of identifying the off-target profile of BIA 10-2474 involved a systematic

experimental workflow.
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Caption: Workflow for competitive ABPP.

Other Potential Off-Targets
While the primary focus of post-incident research has been on serine hydrolases, initial

computational modeling suggested potential interactions with other protein classes, including
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histone deacetylases and macrophage-stimulating protein receptor. However, robust

quantitative data confirming these interactions and their potential contribution to the observed

toxicity are currently lacking in the published literature.

Conclusion and Implications for Drug Development
The case of BIA 10-2474 underscores the necessity of a thorough and early assessment of a

drug candidate's selectivity profile. The tragic events of the Phase I trial were a direct

consequence of the compound's off-target activities, which led to severe neurotoxicity. This

technical guide highlights the following key takeaways for drug development professionals:

Comprehensive Off-Target Screening is Crucial: Early and extensive off-target screening

against relevant enzyme families and receptor panels is essential to identify potential

liabilities.

Activity-Based Protein Profiling is a Powerful Tool: ABPP and similar chemoproteomic

approaches are invaluable for assessing target engagement and selectivity in a native

biological context.

Dose Escalation Requires Careful Consideration: The potential for off-target effects to

manifest at higher doses necessitates a cautious approach to dose escalation in first-in-

human clinical trials.

By learning from the BIA 10-2474 tragedy and implementing more rigorous preclinical safety

and selectivity profiling, the pharmaceutical industry can better mitigate the risks associated

with the development of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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